1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene
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Overview
Description
1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene is an organic compound with a complex structure It is a derivative of benzene, featuring a methyl group, an isopropyl group, and a chloromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene typically involves the chloromethylation of 1-Methyl-4-(1-methylethyl)benzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and selectivity of the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium methoxide, or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include amines, ethers, or thioethers.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The primary product is 1-Methyl-4-(1-methylethyl)benzene.
Scientific Research Applications
1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(1-methylethyl)benzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-Methyl-3-(chloromethyl)benzene: Lacks the isopropyl group, affecting its steric and electronic properties.
4-(Chloromethyl)-1-isopropylbenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene is unique due to the presence of both the isopropyl and chloromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-8(2)11-5-4-9(3)6-10(11)7-12/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIBAZZCJFATIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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